molecular formula C24H28N2O3S B2600130 (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide CAS No. 1798397-38-2

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2600130
CAS No.: 1798397-38-2
M. Wt: 424.56
InChI Key: VNEMSTRLYNGIRO-FMIVXFBMSA-N
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Description

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenyl group substituted with a methylthio group, a piperidinyl moiety, and an acrylamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Preparation of 4-(methylthio)phenylacrylamide: This intermediate can be synthesized by reacting 4-(methylthio)benzaldehyde with acrylamide in the presence of a base such as potassium carbonate.

    Synthesis of 1-(2-phenoxyacetyl)piperidine: This intermediate is prepared by reacting piperidine with phenoxyacetyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide
  • (E)-3-(4-chlorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide

Uniqueness

(E)-3-(4-(methylthio)phenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-30-22-10-7-19(8-11-22)9-12-23(27)25-17-20-13-15-26(16-14-20)24(28)18-29-21-5-3-2-4-6-21/h2-12,20H,13-18H2,1H3,(H,25,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEMSTRLYNGIRO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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